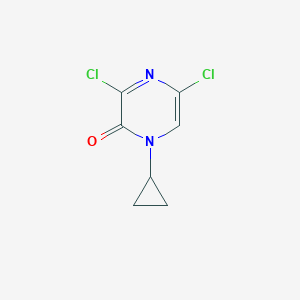![molecular formula C16H16N2O2S B13005578 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings These rings are known for their biological and chemical significance, making this compound a subject of interest in various fields of research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, abafungin, and tiazofurin share the thiazole moiety and exhibit diverse biological activities.
Imidazole derivatives: Compounds such as benzimidazole and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of imidazole and thiazole rings, along with the dimethylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
6-(3,4-dimethylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-6-12(7-9(8)2)13-10(3)18-11(4)14(15(19)20)21-16(18)17-13/h5-7H,1-4H3,(H,19,20) |
InChI-Schlüssel |
BKGGKKNGVOOBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
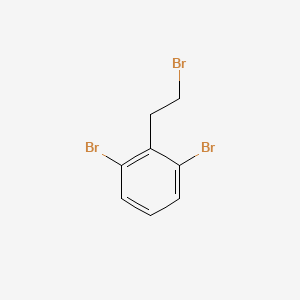


![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)
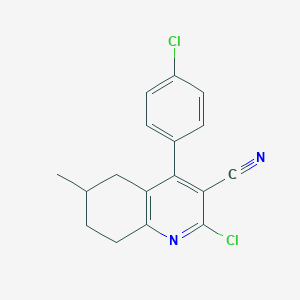
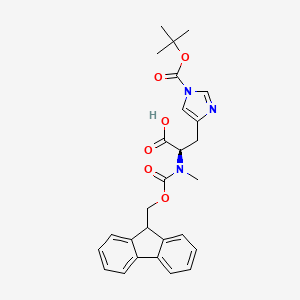
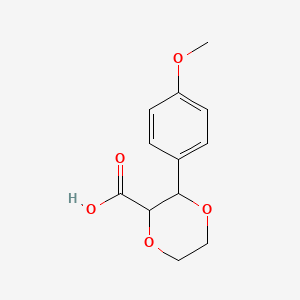
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)

